Arzanol

Catalog No.
S519423
CAS No.
32274-52-5
M.F
C22H26O7
M. Wt
402.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arzanol

CAS Number

32274-52-5

Product Name

Arzanol

IUPAC Name

3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one

Molecular Formula

C22H26O7

Molecular Weight

402.44

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3

InChI Key

ZOIAPLVBZQQHCG-UHFFFAOYSA-N

SMILES

O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1

Solubility

Soluble in DMSO

Synonyms

Arzanol

Description

The exact mass of the compound Arzanol is 402.1679 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antioxidant Properties

    Studies have investigated the potential of Arzanol to act as an antioxidant. Antioxidants are compounds that may help protect cells from damage caused by free radicals []. These studies have been conducted in cell cultures and may provide a basis for further research.

  • Anti-cancer Properties

    Some scientific research has explored the possibility that Arzanol may have anti-cancer properties. This research has been limited to laboratory studies and has not been conducted in humans.

Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone with the chemical formula C22H30O7C_{22}H_{30}O_7. It is structurally similar to homoarenol and was first isolated from the plant Helichrysum italicum collected in Sardinia. The compound features a complex arrangement of hydroxyl and methylene groups, contributing to its unique properties and biological activities. Arzanol is recognized for its potent anti-inflammatory and antiviral effects, particularly against HIV-1 and in the inhibition of pro-inflammatory cytokines in immune cells .

, primarily due to its functional groups. Key reactions include:

  • Oxidation: Arzanol exhibits antioxidant properties, which allow it to neutralize free radicals, thereby protecting biological systems from oxidative stress .
  • Acylation: The compound can undergo acylation reactions, leading to derivatives that may enhance or modify its biological activity .
  • Desilylation: In the synthesis of arzanol, desilylation reactions are crucial for activating certain hydroxyl groups, facilitating further chemical transformations .

Arzanol demonstrates significant biological activities:

  • Anti-inflammatory Effects: It inhibits the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), reducing the production of pro-inflammatory mediators. This property makes it a candidate for treating inflammatory diseases .
  • Antiviral Activity: Arzanol has shown efficacy against HIV-1 by inhibiting viral replication in T cells and modulating immune responses in monocytes .
  • Antioxidant Properties: The compound protects against lipid peroxidation and oxidative damage, contributing to its potential therapeutic applications .

The synthesis of arzanol involves several steps:

  • Formation of Prenylated Acylphloroglucinol: Phloroacetophenone reacts with tert-butyldimethylsilyl chloride to protect certain hydroxyl groups. This is followed by a reaction with prenyl alcohol under specific conditions to form prenylated acylphloroglucinol.
  • Formation of Reactive Methylene-2,4 Dioxypyrone: This step involves acylation of a dianion followed by cyclodehydration to yield an α-pyrone intermediate.
  • Desilylation and Final Formation: The final step involves fluoride-induced desilylation using tetrabutylammonium fluoride, leading to the formation of arzanol with a yield of approximately 60% .

Arzanol's unique properties lend themselves to various applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antiviral properties, arzanol is being explored for potential therapeutic uses in treating chronic inflammatory conditions and viral infections.
  • Nutraceuticals: Its antioxidant capacity suggests potential use as a dietary supplement aimed at enhancing health through oxidative stress reduction.
  • Cosmetics: The compound's protective effects against oxidative damage may also find applications in skincare formulations aimed at reducing signs of aging .

Research on arzanol has revealed several interaction studies highlighting its biological mechanisms:

  • Enzyme Inhibition: Studies indicate that arzanol effectively inhibits mPGES-1 and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. This inhibition correlates with reduced levels of inflammatory mediators such as prostaglandins and leukotrienes .
  • Cellular Mechanisms: Arzanol modulates signaling pathways related to inflammation and apoptosis in various cell types, indicating its potential role in therapeutic interventions for inflammatory diseases .

Similar Compounds

Arzanol shares structural similarities with several other compounds within the phloroglucinol α-pyrone family. Here are some notable examples:

Compound NameStructure TypeUnique Features
HomoarenolPrenylated phloroglucinolSimilar structure but different activity
ArenarinPhloroglucinol derivativeClinically used antibiotic
HelipyroneDimeric pyroneExhibits different biological activities
TremetonesNatural phenolic compoundsVarying degrees of antioxidant activity

Arzanol's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly in its specific inhibitory effects on mPGES-1 and HIV-1 replication, making it a subject of ongoing research for therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

402.1679

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Rosa A, Deiana M, Atzeri A, Corona G, Incani A, Melis MP, Appendino G, Dessì MA. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum. Chem Biol Interact. 2007 Jan 30;165(2):117-26. Epub 2006 Nov 23. PubMed PMID: 17194458.
2: Appendino G, Ottino M, Marquez N, Bianchi F, Giana A, Ballero M, Sterner O, Fiebich BL, Munoz E. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum. J Nat Prod. 2007 Apr;70(4):608-12. Epub 2007 Feb 22. PubMed PMID: 17315926.
3: Rosa A, Pollastro F, Atzeri A, Appendino G, Melis MP, Deiana M, Incani A, Loru D, Dessì MA. Protective role of arzanol against lipid peroxidation in biological systems. Chem Phys Lipids. 2011 Jan;164(1):24-32. doi: 10.1016/j.chemphyslip.2010.09.009. Epub 2010 Oct 7. PubMed PMID: 20932961.
4: Bauer J, Koeberle A, Dehm F, Pollastro F, Appendino G, Northoff H, Rossi A, Sautebin L, Werz O. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo. Biochem Pharmacol. 2011 Jan 15;81(2):259-68. doi: 10.1016/j.bcp.2010.09.025. Epub 2010 Oct 8. PubMed PMID: 20933508.
5: Taglialatela-Scafati O, Pollastro F, Chianese G, Minassi A, Gibbons S, Arunotayanun W, Mabebie B, Ballero M, Appendino G. Antimicrobial phenolics and unusual glycerides from Helichrysum italicum subsp. microphyllum. J Nat Prod. 2013 Mar 22;76(3):346-53. doi: 10.1021/np3007149. Epub 2012 Dec 24. PubMed PMID: 23265253.
6: Kothavade PS, Nagmoti DM, Bulani VD, Juvekar AR. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent. ScientificWorldJournal. 2013 Oct 1;2013:986429. doi: 10.1155/2013/986429. eCollection 2013. Review. PubMed PMID: 24198734; PubMed Central PMCID: PMC3807707.
7: Venditti A, Lattanzi C, Ornano L, Maggi F, Sanna C, Ballero M, Alvino A, Serafini M, Bianco A. A new glucosidic phthalide from Helichrysum microphyllum subsp. tyrrhenicum from La Maddalena Island (Sardinia, Italy). Nat Prod Res. 2016;30(7):789-95. doi: 10.1080/14786419.2015.1067619. Epub 2015 Aug 3. PubMed PMID: 26235805.
8: Rosa A, Atzeri A, Nieddu M, Appendino G. New insights into the antioxidant activity and cytotoxicity of arzanol and effect of methylation on its biological properties. Chem Phys Lipids. 2017 Jun;205:55-64. doi: 10.1016/j.chemphyslip.2017.05.001. Epub 2017 May 3. PubMed PMID: 28476462.
9: Mammino L. Intramolecular Hydrogen Bonding and Conformational Preferences of Arzanol-An Antioxidant Acylphloroglucinol. Molecules. 2017 Aug 3;22(8). pii: E1294. doi: 10.3390/molecules22081294. PubMed PMID: 28771203; PubMed Central PMCID: PMC6152391.
10: Mammino L. Complexes of arzanol with a Cu(2+) ion: a DFT study. J Mol Model. 2017 Sep 12;23(10):276. doi: 10.1007/s00894-017-3443-4. PubMed PMID: 28900733.
11: Del Gaudio F, Pollastro F, Mozzicafreddo M, Riccio R, Minassi A, Monti MC. Chemoproteomic fishing identifies arzanol as a positive modulator of brain glycogen phosphorylase. Chem Commun (Camb). 2018 Nov 13;54(91):12863-12866. doi: 10.1039/c8cc07692h. PubMed PMID: 30375590.

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